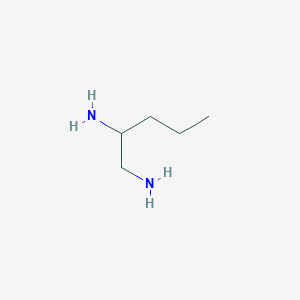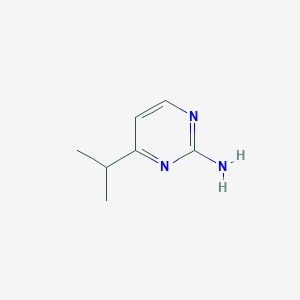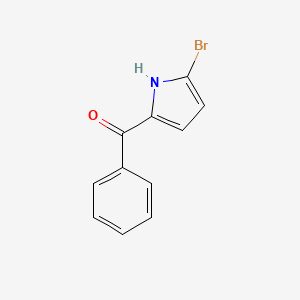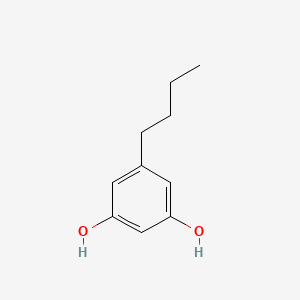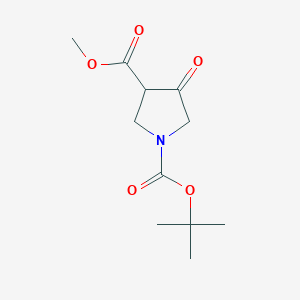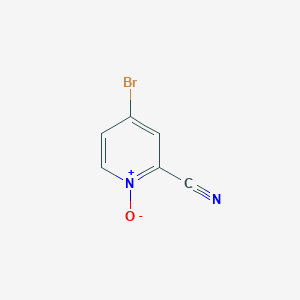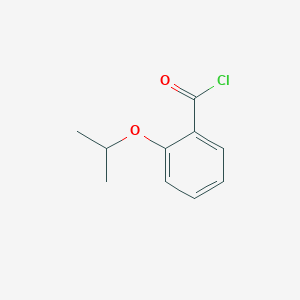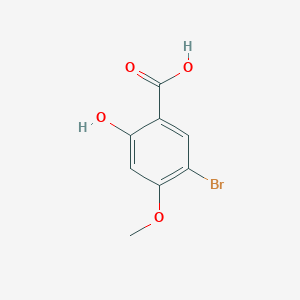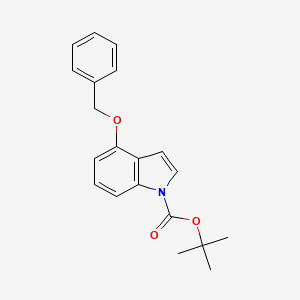
Benzyl (2-(methylamino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(methylamino)-2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2-(methylamino)-2-oxoethyl group
Mechanism of Action
Target of Action
Benzyl (2-(methylamino)-2-oxoethyl)carbamate, also known as N-Methyl Cbz-Glycinamide, is a carbamate compound . It’s worth noting that carbamates are often used as protecting groups for amines in the synthesis of peptides .
Mode of Action
Carbamates, in general, are known to act as protecting groups for amines during peptide synthesis . They can be installed and removed under relatively mild conditions . The removal of these protecting groups can be achieved through various methods, such as strong acid or heat for t-butyloxycarbonyl (Boc) group, and catalytic hydrogenation for carboxybenzyl (CBz) group .
Biochemical Pathways
Carbamates play a crucial role in peptide synthesis . They protect amines from reacting prematurely during the synthesis process . Once the peptide chain is formed, the carbamate protecting groups can be removed to reveal the amines .
Result of Action
They prevent premature reactions of amines, allowing for the successful formation of peptide chains .
Action Environment
The action of N-Methyl Cbz-Glycinamide, like other carbamates, can be influenced by various environmental factors. For instance, the removal of carbamate protecting groups can be achieved under specific conditions, such as the presence of strong acid or heat for Boc group, and catalytic hydrogenation for CBz group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-(methylamino)-2-oxoethylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-(methylamino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, resulting in the formation of substituted carbamates.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Benzyl alcohol and 2-(methylamino)-2-oxoethylamine.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Substituted carbamates.
Scientific Research Applications
Benzyl (2-(methylamino)-2-oxoethyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the 2-(methylamino)-2-oxoethyl group.
Methyl carbamate: Contains a methyl group instead of the benzyl group.
Phenyl carbamate: Contains a phenyl group instead of the benzyl group.
Uniqueness: Benzyl (2-(methylamino)-2-oxoethyl)carbamate is unique due to the presence of both the benzyl and 2-(methylamino)-2-oxoethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
benzyl N-[2-(methylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(14)7-13-11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWVKWHLWPSSSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569320 |
Source


|
| Record name | Benzyl [2-(methylamino)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21855-72-1 |
Source


|
| Record name | Benzyl [2-(methylamino)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

